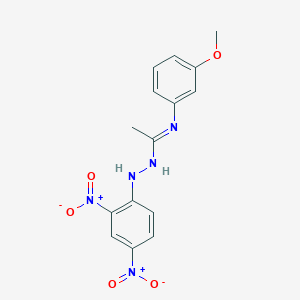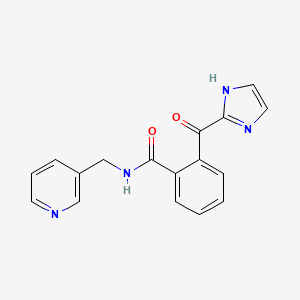![molecular formula C22H15NO3 B11102471 4-Methyl-9-(1-naphthylamino)-2H-furo[2,3-H]chromen-2-one](/img/structure/B11102471.png)
4-Methyl-9-(1-naphthylamino)-2H-furo[2,3-H]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-9-(1-naphthylamino)-2H-furo[2,3-H]chromen-2-one is a complex organic compound that belongs to the class of furochromenones This compound is characterized by its unique structure, which includes a furo[2,3-H]chromen-2-one core substituted with a 4-methyl group and a 1-naphthylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-9-(1-naphthylamino)-2H-furo[2,3-H]chromen-2-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, which is used to prepare the chromenone core. This reaction involves the condensation of phenols (or naphthols) with ethyl acetoacetate in the presence of a catalyst such as indium(III) chloride under solvent-free conditions . The reaction is carried out using a high-speed ball mill mixer at room temperature, which allows for rapid and efficient synthesis with good yields (52-95%).
Industrial Production Methods
Industrial production of this compound may involve scaling up the Pechmann condensation process. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-9-(1-naphthylamino)-2H-furo[2,3-H]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: The naphthylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-Methyl-9-(1-naphthylamino)-2H-furo[2,3-H]chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and mechanosynthesis.
Biology: Investigated for its potential as a fluorescent probe in biophysical research.
Medicine: Studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-Methyl-9-(1-naphthylamino)-2H-furo[2,3-H]chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammation or cancer progression. Additionally, the naphthylamino group can enhance the compound’s binding affinity to certain biological targets, contributing to its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2H-chromen-2-one: A simpler chromenone derivative with similar core structure but lacking the naphthylamino group.
7-Amino-4-methyl-2H-chromen-2-one: Another chromenone derivative with an amino group at the 7-position.
2,2-Dimethyl-2H-chromene derivatives: Compounds with a chromene core and various substituents, used for antifungal applications.
Uniqueness
4-Methyl-9-(1-naphthylamino)-2H-furo[2,3-H]chromen-2-one is unique due to its combination of the furochromenone core with a naphthylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H15NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-methyl-9-(naphthalen-1-ylamino)furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C22H15NO3/c1-13-11-20(24)26-22-15(13)9-10-19-21(22)18(12-25-19)23-17-8-4-6-14-5-2-3-7-16(14)17/h2-12,23H,1H3 |
InChI Key |
NODVYOMCEIBQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CO3)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-(4-chlorophenyl)(morpholin-4-yl)methylidene]amino}oxy)methanone](/img/structure/B11102394.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11102395.png)
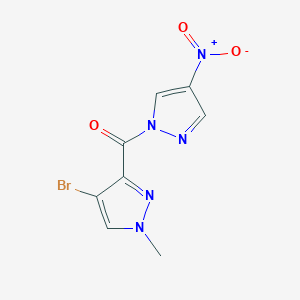
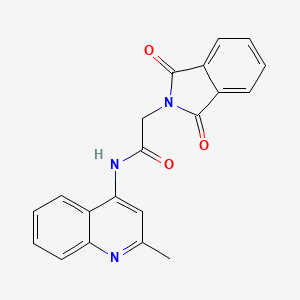
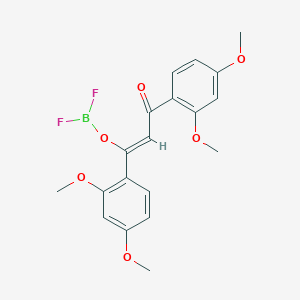
![4-{[2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B11102419.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11102427.png)
![2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol](/img/structure/B11102434.png)
![2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11102436.png)
![1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-methylurea](/img/structure/B11102451.png)
![N-benzyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B11102457.png)
![2-({6-[(1-Carboxyethyl)amino]-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl}amino)propanoic acid](/img/structure/B11102459.png)
